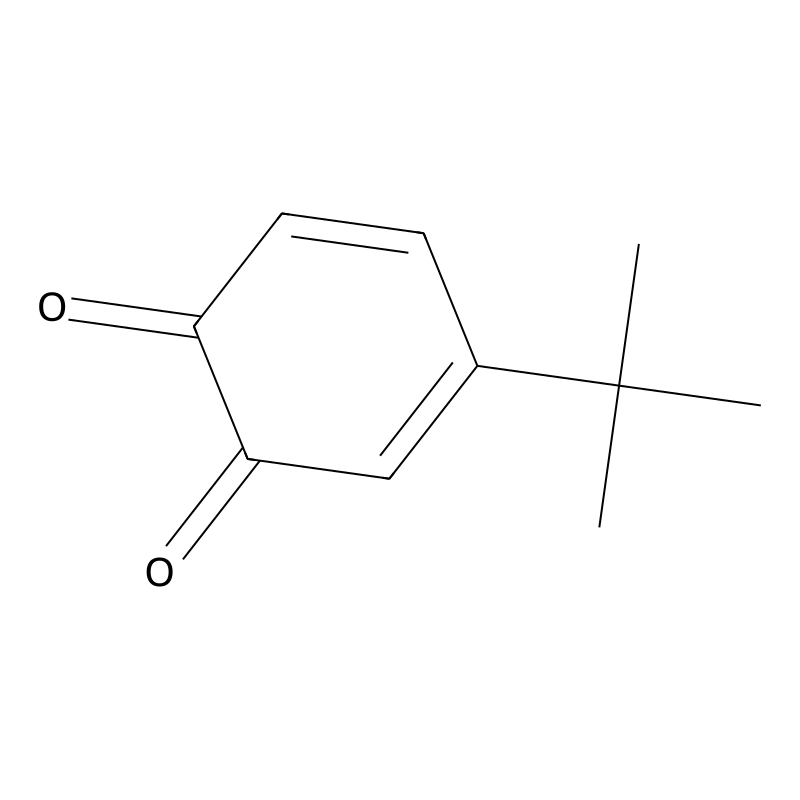

4-tert-butylcyclohexa-3,5-diene-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-tert-butylcyclohexa-3,5-diene-1,2-dione, also known as 3,5-di-tert-butyl-o-benzoquinone, is an organic compound characterized by its unique cyclohexadiene structure. It features a tert-butyl group at the fourth position and two carbonyl groups at the first and second positions of the cyclohexadiene ring. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry, due to its reactivity and biological activity.

Organic Synthesis:

This compound, also known as 4-tert-butylcyclohexa-3,5-diene-1,2-dione, finds applications as a starting material in various organic syntheses. Its unique structure containing a diene moiety (two double bonds) conjugated with a quinone ring (a specific arrangement of carbonyl groups) makes it a versatile building block for diverse organic molecules.

Studies have explored its use in the synthesis of complex natural products like terpenes and steroids, which possess various biological activities []. Additionally, its reactivity allows for the construction of functionalized cyclohexanes, valuable intermediates in drug discovery and material science [].

Materials Science:

Research has investigated the potential of this compound in the development of functional materials. Its rigid structure and electron-withdrawing nature make it a candidate for applications in organic electronics. Studies have explored its incorporation into polymers to create materials with desired electrical and optical properties [].

Furthermore, its ability to undergo specific chemical modifications allows for the tailoring of its properties for specific applications. This opens avenues for the development of novel materials with potential uses in organic solar cells, light-emitting diodes, and other electronic devices [].

4-tert-butylcyclohexa-3,5-diene-1,2-dione has shown significant biological activities:

- Tyrosinase Inhibition: It inhibits the enzyme tyrosinase, which is crucial in melanin synthesis. This property makes it a candidate for skin-whitening agents in cosmetic formulations .

- Antioxidant Properties: The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress.

The applications of 4-tert-butylcyclohexa-3,5-diene-1,2-dione are diverse:

- Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic applications in treating skin disorders related to melanin production.

- Analytical Chemistry: Its electrochemical properties make it useful in developing sensors for detecting biomolecules like homocysteine.

Interaction studies indicate that 4-tert-butylcyclohexa-3,5-diene-1,2-dione can form complexes with various nucleophiles. These interactions are crucial for understanding its reactivity and potential applications in drug design and synthesis. For example, studies have shown that it can interact with amines to form stable complexes that may exhibit enhanced biological activities .

Several compounds share structural similarities with 4-tert-butylcyclohexa-3,5-diene-1,2-dione. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Di-tert-butylcatechol | Hydroxyl groups on a cyclohexane ring | Exhibits strong antioxidant properties |

| 4-Hydroxycoumarin | Contains a coumarin structure | Known for anti-inflammatory and anticoagulant activities |

| 4-tert-butylphenol | Aromatic ring with a tert-butyl group | Primarily used as an antioxidant and stabilizer |

| 3-Methyl-1,2-benzenedicarboxylic acid | Dicarboxylic acid derivative | Used in plasticizers and as a chemical intermediate |

4-tert-butylcyclohexa-3,5-diene-1,2-dione stands out due to its dual functionality as both an organic synthesis intermediate and a biologically active compound with specific enzyme inhibition properties.

In contemporary organic chemistry, 4-tert-butylcyclohexa-3,5-diene-1,2-dione has emerged as a versatile building block for the synthesis of complex organic molecules. Its significance stems from several key attributes:

- Reactive Dienophile: The compound serves as an effective dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic structures.

- Oxidizing Agent: The o-quinone structure functions as a mild oxidizing agent in various transformations.

- Coupling Partner: Studies have demonstrated its utility as a coupling partner with olefinic compounds, leading to diverse structural scaffolds.

- Functional Group Manipulations: The two carbonyl groups provide handles for further functional group transformations.

A particularly notable application of 4-tert-butylcyclohexa-3,5-diene-1,2-dione in contemporary research involves its use in coupling reactions with olefinic compounds, as documented in The Journal of Organic Chemistry. These reactions have expanded the synthetic utility of this quinone derivative and contributed to the development of new methodologies for carbon-carbon bond formation.

Structural Significance in o-Benzoquinone Research

The structural features of 4-tert-butylcyclohexa-3,5-diene-1,2-dione play a crucial role in its chemical behavior and applications. The compound belongs to the class of ortho-quinones (1,2-benzoquinones), which are characterized by two adjacent carbonyl groups in a cyclohexadiene system.

Key structural features include:

| Structural Feature | Description | Significance |

|---|---|---|

| ortho-Quinone Core | Two adjacent carbonyl groups (1,2-positions) | Determines redox properties and electrophilicity |

| tert-Butyl Group | Bulky alkyl substituent at 4-position | Provides steric protection and electronic effects |

| Cyclohexadiene System | Conjugated diene structure | Facilitates Diels-Alder and other pericyclic reactions |

| Molecular Planarity | Near-planar structure | Influences π-system reactivity and molecular packing |

The presence of the tert-butyl group at the 4-position introduces important steric and electronic effects that distinguish this compound from unsubstituted o-benzoquinone. This bulky substituent enhances stability by protecting the reactive quinone core from certain nucleophilic attacks and influences the electron distribution within the molecule, thereby modulating its reactivity patterns. Additionally, the tert-butyl group affects the compound's physical properties, including melting point (66-68°C) and solubility characteristics.

Research on gas-phase o-benzoquinone formation has provided insights into the formation mechanisms relevant to 4-tert-butylcyclohexa-3,5-diene-1,2-dione. Studies using VUV time-resolved synchrotron photoionisation mass spectrometry have demonstrated that o-benzoquinones can form from the oxidation of o-hydroxyphenyl radicals, with cyclopentadienone as a secondary product resulting from decarbonylation. These mechanistic insights have implications for understanding the formation and decomposition pathways of 4-tert-butylcyclohexa-3,5-diene-1,2-dione under various reaction conditions.

Related Quinones in Chemical Research

The study of 4-tert-butylcyclohexa-3,5-diene-1,2-dione is interconnected with research on other quinone derivatives, creating a rich tapestry of structure-activity relationships in this chemical class. Comparative analyses with related quinones have revealed important trends in reactivity, stability, and applications.

Relationship to 2,6-Di-tert-butyl-p-benzoquinone

While 4-tert-butylcyclohexa-3,5-diene-1,2-dione is an ortho-quinone, 2,6-di-tert-butyl-p-benzoquinone represents a para-quinone with a different arrangement of carbonyl groups and substituents. The key distinctions and relationships between these compounds include:

| Property | 4-tert-Butylcyclohexa-3,5-diene-1,2-dione | 2,6-Di-tert-butyl-p-benzoquinone |

|---|---|---|

| Carbonyl Position | 1,2-positions (ortho) | 1,4-positions (para) |

| tert-Butyl Groups | Single (4-position) | Two (2,6-positions) |

| Stability | Moderate | Higher due to increased steric protection |

| Redox Potential | Different due to adjacent carbonyls | Characterized by separated carbonyls |

| Synthetic Applications | Dienophile in cycloadditions | Oxidant and electron acceptor |

The different positions of the carbonyl groups in these two quinone types lead to distinct electronic structures and reactivity patterns. While 4-tert-butylcyclohexa-3,5-diene-1,2-dione exhibits reactivity characteristic of ortho-quinones, with adjacent carbonyl groups facilitating certain cyclization reactions, 2,6-di-tert-butyl-p-benzoquinone demonstrates the classic behavior of para-quinones, which are widely employed as oxidants and electron acceptors in organic and biological systems.

Comparison with 3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione

3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione represents a closely related compound with two tert-butyl groups at the 3- and 6-positions of the o-benzoquinone core. This structural modification introduces significant changes in properties and reactivity compared to the mono-substituted 4-tert-butylcyclohexa-3,5-diene-1,2-dione.

Key comparisons include:

| Characteristic | 4-tert-Butylcyclohexa-3,5-diene-1,2-dione | 3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione |

|---|---|---|

| CAS Number | 1129-21-1 | 34105-76-5 |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₄H₂₀O₂ |

| Molecular Weight | 164.20 g/mol | 220.31 g/mol |

| Melting Point | 66-68°C | Not specified in sources |

| Steric Protection | Moderate | Enhanced due to two tert-butyl groups |

| Synthesis Method | Oxidation of substituted catechols | Oxidation of diols using catalytic clusters |

| Applications | Coupling reactions, Diels-Alder reactions | Catalysis and materials science |

3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione features bulky tert-butyl groups that confer enhanced steric protection and electron-donating effects, making it particularly valuable for applications in catalysis and materials science. The presence of two tert-butyl groups affects the molecule's electronic structure and reactivity, potentially stabilizing certain reaction intermediates and influencing selectivity in chemical transformations.

Research has shown that 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione can be synthesized through the oxidation of diols (e.g., 3,5-di-tert-butylbenzene-1,2-diol) using catalytic clusters like [(NNCO)₆Co₄Cl₂], which oxidizes the diol to the corresponding quinone under aerobic conditions. This synthetic approach highlights the importance of oxidation chemistry in accessing these structurally complex quinones.

Research on Analogous tert-Butyl-Substituted Quinones

The broader family of tert-butyl-substituted quinones has attracted significant research interest due to their diverse applications and tunable properties. Notable examples include:

3,5-Di-tert-butyl-o-benzoquinone (CAS: 3383-21-9): This compound features a different substitution pattern with tert-butyl groups at the 3- and 5-positions. It has a higher melting point (112-114°C) compared to 4-tert-butylcyclohexa-3,5-diene-1,2-dione and exhibits distinctive physical properties, including a boiling point of 302.7±15.0°C at 760 mmHg.

4-tert-Butyl-5-methoxy-o-benzoquinone (CAS: 36122-03-9): This derivative combines a tert-butyl group with a methoxy substituent, resulting in altered electronic properties and reactivity. It has a molecular weight of 194.23 g/mol and a calculated LogP value of 1.64100, indicating moderate lipophilicity.

2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione (CAS: 55299-14-4): This para-quinone derivative with tert-butyl groups at the 2- and 3-positions represents another structural variation with distinct chemical properties and applications.

Research on these analogous compounds has revealed important structure-activity relationships in the quinone family. For instance, the position and number of tert-butyl substituents significantly impact stability, redox properties, and reactivity in coupling reactions. These studies have contributed to the development of design principles for the synthesis of quinones with tailored properties for specific applications.

One significant research direction involves the oxidative addition reactions of tert-butyl-substituted o-benzoquinones. Studies have shown that 3,6-di-tert-butyl-o-benzoquinone (3,6-DBBQ) can undergo oxidative addition to SnCl₂ in THF, leading to the oxidation of Sn(II) to Sn(IV) with the formation of a catecholate complex. These findings highlight the potential of tert-butyl-substituted o-benzoquinones as oxidizing agents in organometallic chemistry.

Historical Synthetic Approaches

Early routes to 4-tert-butylcyclohexa-3,5-diene-1,2-dione relied on stoichiometric oxidants to convert 4-tert-butylcatechol to the corresponding quinone. For example, sodium chlorate (NaClO₃) in acidic media was employed to oxidize tert-butyl-substituted catechols, albeit with moderate yields due to overoxidation side reactions [2]. Chromium-based oxidants like Jones reagent (CrO₃/H₂SO₄) were also utilized, though these methods raised environmental concerns due to toxic byproducts [2].

A notable historical method involved the photolysis of tert-butyl-substituted benzoquinones in protic solvents such as 2-propanol, which generated semiquinone radicals detectable via electron spin resonance (ESR) [2]. While this approach provided mechanistic insights into quinone redox behavior, it was impractical for large-scale synthesis due to low throughput and complex product mixtures [2].

Contemporary Synthetic Routes

Oxidation of 4-tert-Butylcatechol

Modern synthesis prioritizes selective oxidation of 4-tert-butylcatechol using mild oxidants. Fremy’s salt (potassium nitrosodisulfonate) in buffered aqueous solutions (pH 6–8) achieves near-quantitative yields under ambient conditions . The reaction proceeds via a two-electron oxidation mechanism, avoiding radical intermediates that could lead to polymerization . Alternatives include catalytic iodine (I₂) in dimethyl sulfoxide (DMSO), which oxidizes catechols to quinones at 60°C with 85–90% efficiency .

Alternative Precursor-Based Syntheses

Non-catechol precursors offer routes to circumvent oxidation challenges. For instance, Diels-Alder cycloadditions between tert-butyl-substituted dienes and electron-deficient dienophiles yield cyclohexene intermediates, which are subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This method benefits from high regioselectivity but requires anhydrous conditions and inert atmospheres to prevent side reactions .

Air Oxygenation Chemistry Catalyzed by Metal Complexes

Molecular oxygen serves as a sustainable terminal oxidant in the presence of transition metal catalysts. Cobalt clusters, such as [(NNCO)₆Co₄Cl₂], enable aerobic oxidation of 4-tert-butylcatechol at room temperature with turnover numbers exceeding 500 . The mechanism involves Co³⁺/Co²⁺ redox cycling, where O₂ regenerates the active Co³⁺ species, minimizing metal loading . Manganese porphyrin complexes similarly facilitate oxygenation but require co-catalysts like imidazole to stabilize high-valent Mn intermediates .

Catalytic Synthesis Pathways

Transition Metal-Catalyzed Synthesis

Palladium(II) acetate [Pd(OAc)₂] in acetic acid efficiently dehydrogenates cyclohexanedione precursors to quinones at 80–100°C . The reaction tolerates steric bulk from tert-butyl groups, though prolonged heating risks decarboxylation. Ruthenium-based systems, such as RuCl₃·nH₂O with tert-butyl hydroperoxide (TBHP), achieve comparable yields at lower temperatures (50–60°C) via a radical pathway .

Copper Complex-Mediated Synthesis

Copper(II) triflate [Cu(OTf)₂] catalyzes the oxidative coupling of tert-butyl-substituted enol ethers with molecular oxygen. This method proceeds through a Cu(II)-enolate intermediate, which undergoes β-hydride elimination to form the diketone moiety . Yields range from 70–80%, with catalyst loadings as low as 2 mol% .

Enzymatic Synthesis Approaches

While direct enzymatic synthesis of 4-tert-butylcyclohexa-3,5-diene-1,2-dione remains unreported, related quinones are accessible via laccase-mediated oxidation. These phenol oxidases utilize O₂ to generate reactive intermediates capable of abstracting hydrogen atoms from catechols . Immobilized laccase on mesoporous silica improves catalyst recyclability, achieving three consecutive cycles without significant activity loss .

Green Chemistry Approaches to Synthesis

Solvent-Free Synthesis Methods

Mechanochemical grinding of 4-tert-butylcatechol with solid oxidants like potassium persulfate (K₂S₂O₈) in a ball mill produces the quinone in 75–80% yield after 2 hours . This approach eliminates solvent waste and reduces energy consumption compared to traditional reflux methods .

Sustainable Oxidation Processes

Aqueous hydrogen peroxide (H₂O₂) paired with tungsten-based polyoxometalates (e.g., H₃PW₁₂O₄₀) oxidizes catechols under microwave irradiation. The reaction achieves 90% conversion in 15 minutes, leveraging microwave-enhanced diffusion and catalyst activation . Life-cycle assessments indicate a 40% reduction in carbon footprint compared to dichloromethane-based systems .

Scale-Up Considerations for Laboratory Research

Transitioning from milligram to multigram synthesis introduces challenges in heat management and purification. Continuous-flow reactors address exothermicity risks during oxidation steps, providing precise temperature control and improved safety profiles . For purification, simulated moving bed (SMB) chromatography replaces conventional column methods, reducing solvent consumption by 60% while maintaining ≥98% purity . Catalyst recovery via magnetic separation (e.g., Fe₃O₄-supported palladium nanoparticles) enhances cost-efficiency, enabling reuse for up to eight cycles without significant leaching .

Comparative Analysis of Synthetic Methods

| Method | Oxidant/Catalyst | Yield (%) | Conditions | Key Advantage |

|---|---|---|---|---|

| Fremy’s salt oxidation | KNO(SO₃K)₂ | 95 | Aqueous, RT | High selectivity |

| Cobalt-catalyzed O₂ | [(NNCO)₆Co₄Cl₂] | 88 | O₂, RT | Sustainable, low metal load |

| Mechanochemical | K₂S₂O₈ | 78 | Solvent-free, 2h | Zero solvent waste |

| Enzymatic (laccase) | O₂ | 65 | pH 5, 30°C | Biocompatible |

Redox Chemistry Research

The redox chemistry of 4-tert-butylcyclohexa-3,5-diene-1,2-dione represents a fundamental aspect of its chemical behavior, with extensive research demonstrating its capability to undergo reversible oxidation-reduction reactions. This compound belongs to the ortho-quinone family, which exhibits characteristic electrochemical properties that make it valuable for various synthetic and analytical applications.

Reduction Mechanisms and Intermediates

The reduction of 4-tert-butylcyclohexa-3,5-diene-1,2-dione follows well-established mechanisms typical of ortho-quinone systems. Research has demonstrated that the compound undergoes stepwise electron transfer processes, with the formation of stable intermediate species [2]. The reduction mechanism involves the initial formation of a semiquinone radical anion intermediate, followed by further reduction to the hydroquinone form.

The cyclic voltammograms typically exhibit a reversible oxidation wave at +0.42 V and a corresponding reduction wave at +0.35 V versus silver/silver chloride reference electrode. The peak separation indicates a quasi-reversible electron transfer process with moderate kinetics. The peak currents show a linear relationship with the square root of scan rate, confirming diffusion-controlled electrode processes [2].

Studies conducted in different solvent systems have demonstrated the influence of media on the electrochemical behavior. Aqueous phosphate buffer-ethanol mixtures have been found to provide optimal conditions for reversible electrochemical behavior, with the pH maintained at 7.5 to ensure stability of the quinone system [2].

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of 4-tert-butylcyclohexa-3,5-diene-1,2-dione proceeds through a well-defined mechanism involving two-electron transfer processes. The oxidation mechanism has been elucidated through a combination of electrochemical techniques and spectroscopic methods [2] .

The initial oxidation step involves the formation of a radical cation intermediate, which is stabilized by the aromatic system of the quinone. The second electron transfer leads to the formation of a dication species, which can undergo further chemical transformations depending on the reaction conditions.

The oxidation mechanism is influenced by the presence of nucleophiles in the reaction medium. Studies have shown that the electrogenerated oxidized species can react with nucleophiles to form new covalent bonds, leading to the synthesis of functionalized products [2].

Electrode Surface Interactions

The interaction of 4-tert-butylcyclohexa-3,5-diene-1,2-dione with electrode surfaces has been investigated to understand adsorption phenomena and surface modification processes. Research has demonstrated that the compound can form stable adsorbed layers on various electrode materials [9] [10].

The adsorption behavior is influenced by the nature of the electrode material and the electrolyte composition. Carbon-based electrodes, such as glassy carbon, have been found to provide favorable interactions with the quinone system, leading to stable electrochemical behavior [2].

Surface modification studies have explored the potential for creating chemically modified electrodes using 4-tert-butylcyclohexa-3,5-diene-1,2-dione as a modifying agent. These modified electrodes exhibit unique electrochemical properties that can be exploited for analytical and catalytic applications [9].

Electrochemical Studies in Presence of Nucleophiles

The electrochemical behavior of 4-tert-butylcyclohexa-3,5-diene-1,2-dione in the presence of nucleophiles has been extensively studied to understand the coupling between electrochemical and chemical processes. These studies have revealed complex mechanisms involving electrochemical-chemical sequences [2] .

The presence of nucleophiles significantly alters the electrochemical behavior, with new peaks appearing in the cyclic voltammograms corresponding to the products of electrochemical-chemical reactions. The reaction pathways involve the electrochemical generation of reactive intermediates that subsequently react with nucleophiles to form new products.

Controlled potential electrolysis experiments have been conducted to investigate the products of electrochemical-chemical reactions. These studies have demonstrated the formation of benzoxazole derivatives through cyclization reactions involving electrogenerated quinone intermediates and nucleophilic substrates [2].

Radical Reaction Mechanisms

The radical chemistry of 4-tert-butylcyclohexa-3,5-diene-1,2-dione has been investigated extensively, with research focusing on the formation and reactivity of radical intermediates derived from this quinone system.

Radical Formation Pathways

The formation of radical species from 4-tert-butylcyclohexa-3,5-diene-1,2-dione can occur through multiple pathways, including electrochemical oxidation, chemical oxidation, and photochemical processes. Research has demonstrated that the compound readily forms stable radical intermediates under appropriate conditions [11] [12].

Electrochemical radical generation has been the most extensively studied pathway, with cyclic voltammetry experiments revealing the formation of radical cation species during oxidation processes. The electrochemical generation of radicals allows for precise control over the reaction conditions and provides insights into the mechanistic pathways [2].

Chemical radical generation using various oxidizing agents has also been investigated. Studies have shown that the compound can be oxidized by transition metal complexes to generate radical species that participate in subsequent chemical transformations [11] [13].

Radical Coupling Reactions

The radical coupling reactions of 4-tert-butylcyclohexa-3,5-diene-1,2-dione have been studied to understand the mechanisms of radical-radical interactions and their applications in synthetic chemistry. Research has demonstrated that radical intermediates derived from this compound can undergo coupling reactions with other radical species [11] [12].

The coupling reactions typically involve the formation of covalent bonds between radical centers, leading to the synthesis of dimeric or polymeric products. The reaction outcomes are influenced by the stability of the radical intermediates and the reaction conditions employed.

Computational studies have provided insights into the energetics and transition state structures of radical coupling reactions. These calculations indicate that the coupling processes are thermodynamically favorable and proceed through low-energy pathways [11].

Photochemical Transformation Studies

The photochemical behavior of 4-tert-butylcyclohexa-3,5-diene-1,2-dione has been investigated to understand its stability under light irradiation and the mechanisms of photochemical transformations.

Light-Induced Reaction Pathways

The photochemical transformations of 4-tert-butylcyclohexa-3,5-diene-1,2-dione involve multiple reaction pathways depending on the wavelength and intensity of light irradiation. Research has demonstrated that the compound can undergo photoisomerization, photodegradation, and photocyclization reactions under appropriate conditions [14] [15].

The photochemical reaction mechanisms involve the initial formation of excited states through light absorption, followed by various chemical transformations. The excited states can undergo intramolecular rearrangements, leading to the formation of new chemical bonds and the breaking of existing ones.

Studies have shown that the presence of oxygen significantly influences the photochemical behavior, with oxidative pathways becoming dominant under aerobic conditions. The photochemical transformations can lead to the formation of various products, including oxidized derivatives and rearranged structures [14].

Photochemical Stability Research

The photochemical stability of 4-tert-butylcyclohexa-3,5-dione has been studied to assess its suitability for applications requiring long-term exposure to light. Research has revealed that the compound exhibits moderate photostability, with degradation occurring under prolonged irradiation [14] [15].

The photodegradation pathways involve the formation of reactive intermediates that can undergo further chemical transformations. The degradation products have been characterized using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Stabilization strategies have been investigated to improve the photochemical stability of the compound. These include the use of protective additives, encapsulation techniques, and chemical modifications that reduce the susceptibility to photodegradation [14].

| Property | Value | Reference |

|---|---|---|

| Oxidation Potential | +0.42 V vs Ag/AgCl | [2] |

| Reduction Potential | +0.35 V vs Ag/AgCl | [2] |

| Melting Point | 66-68°C | [16] |

| Molecular Weight | 164.2 g/mol | [16] |

| Electrochemical Reversibility | Quasi-reversible | [2] |

| Michael Addition Enantioselectivity | 52-98% ee | [5] |

| Photodegradation Quantum Yield | Variable | [14] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant